Superior In Vivo Antimetastatic Efficacy Compared to Cisplatin and Oxaliplatin
In a murine 4T1 breast cancer metastasis model, Antitumor agent-37 (compound 7) demonstrated antimetastatic effects that were 'noticeably more potent than those of CDDP and OLP' when administered intraperitoneally at 2 mg Pt/kg [1]. This head-to-head in vivo comparison establishes the compound's functional advantage in targeting metastatic disease, a key differentiator from conventional platinum agents that often have limited efficacy against metastasis.
| Evidence Dimension | In vivo antimetastatic activity |
|---|---|
| Target Compound Data | Noticeably more potent antimetastasis effects (qualitative assessment) |
| Comparator Or Baseline | Cisplatin (CDDP) and Oxaliplatin (OLP) |
| Quantified Difference | Qualitative superiority; visual reduction in metastatic nodules |
| Conditions | Female BALB/c mice bearing murine 4T1 cells; 2 mg Pt/kg i.p. on days 2, 4, 6, 8, 10, 12, and 14 post-tumor inoculation |
Why This Matters
This evidence supports the selection of Antitumor agent-37 over generic platinum drugs for metastasis-focused oncology research, where conventional agents often fail.
- [1] Li Z, et al. Ketoprofen and Loxoprofen Platinum(IV) Complexes Displaying Antimetastatic Activities by Inducing DNA Damage, Inflammation Suppression, and Enhanced Immune Response. J Med Chem. 2021;64(24):17920-17935. View Source
